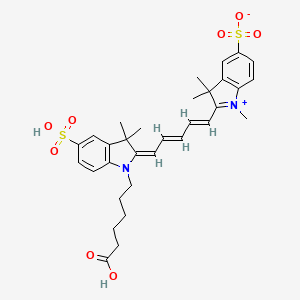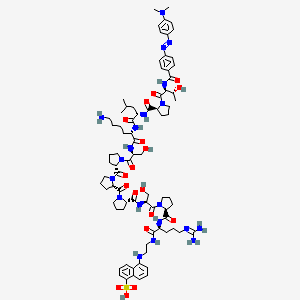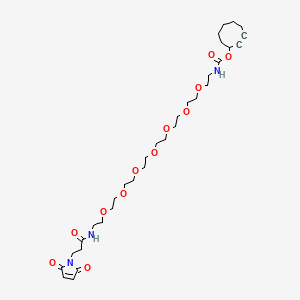
SCO-PEG7-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SCO-PEG7-Maleimide is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions. The maleimide group in this compound degrades in aqueous media and has been utilized in drug delivery studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SCO-PEG7-Maleimide involves the conjugation of a maleimide group to a polyethylene glycol chain. The maleimide group is known for its reactivity with thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in aqueous media, to ensure the stability of the maleimide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the integrity of the maleimide group and the polyethylene glycol chain. The product is then purified and characterized to ensure its suitability for use in scientific research and drug delivery applications .
Analyse Chemischer Reaktionen
Types of Reactions
SCO-PEG7-Maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages. This reaction is highly specific and occurs under mild conditions, typically at a pH between 6.5 and 7.5 .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine or glutathione. The reaction conditions are generally mild, with the reaction mixture maintained at a neutral pH to ensure the stability of the maleimide group .
Major Products
The major products formed from reactions involving this compound are thioether-linked conjugates. These products are stable and can be used in various applications, including drug delivery and bioconjugation .
Wissenschaftliche Forschungsanwendungen
SCO-PEG7-Maleimide has a wide range of scientific research applications:
Chemistry: Used as a reagent in copper-free click chemistry for catalyst-free click reactions
Biology: Utilized in bioconjugation techniques to link proteins or other biomolecules through thiol groups
Medicine: Employed in drug delivery studies, particularly in the development of antibody-drug conjugates
Industry: Applied in the production of stable bioconjugates for various industrial applications
Wirkmechanismus
The mechanism of action of SCO-PEG7-Maleimide involves the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with sulfhydryl groups, resulting in the formation of a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications, including drug delivery and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SCO-PEG2-Maleimide: Contains two polyethylene glycol units and is used for similar applications in bioconjugation and drug delivery.
Sulfo-SMCC: A heterobifunctional crosslinker that reacts with both amine and thiol groups, used in protein conjugation.
Uniqueness
SCO-PEG7-Maleimide is unique due to its three polyethylene glycol units, which provide increased solubility and flexibility compared to compounds with fewer polyethylene glycol units. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .
Eigenschaften
Molekularformel |
C32H51N3O12 |
|---|---|
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H51N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h8-9,28H,1-4,6,10-27H2,(H,33,36)(H,34,39) |
InChI-Schlüssel |
MIDSHULJTGTIFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


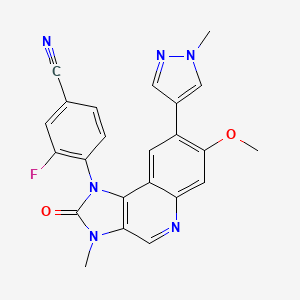
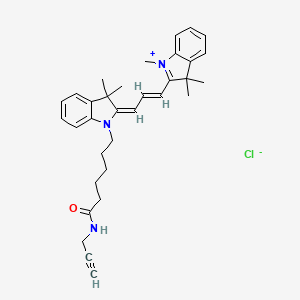
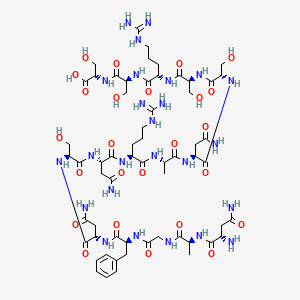
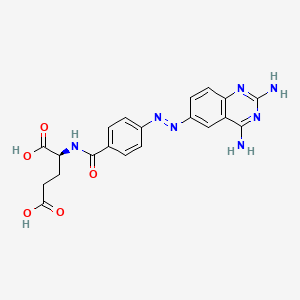
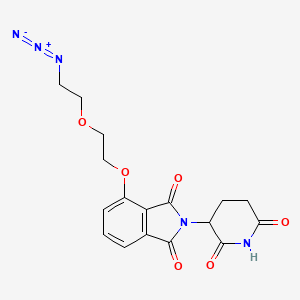
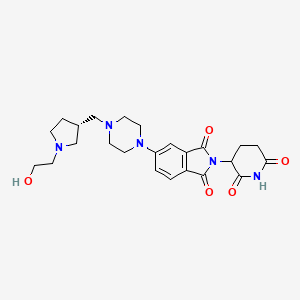

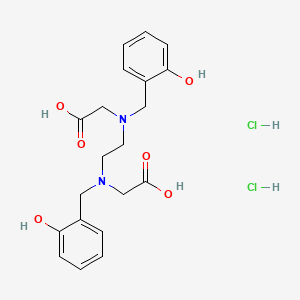
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
